N-(2-bromophenyl)-2-acetamidoacetamide
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Overview
Description
N-(2-bromophenyl)-2-acetamidoacetamide: is an organic compound with the molecular formula C10H11BrN2O2 It is a derivative of acetamide, where the acetamido group is substituted with a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-acetamidoacetamide typically involves the reaction of 2-bromoaniline with acetic anhydride to form N-(2-bromophenyl)acetamide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2-acetamidoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products include substituted amides or thiols.
Oxidation and Reduction Reactions: Products include oxides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-2-acetamidoacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it valuable in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-acetamidoacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or modulate inflammatory signaling pathways .
Comparison with Similar Compounds
- N-(2-bromophenyl)acetamide
- 2-bromo-N-acetylaniline
- o-bromoacetanilide
Comparison: N-(2-bromophenyl)-2-acetamidoacetamide is unique due to the presence of both the 2-bromophenyl and acetamidoacetamide groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
2-acetamido-N-(2-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIMFBSBZKNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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